molecular formula C9H11F2NO2 B1420306 [2-(Difluoromethoxy)-5-methoxyphenyl]methanamine CAS No. 1094792-05-8

[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine

Cat. No.: B1420306
CAS No.: 1094792-05-8
M. Wt: 203.19 g/mol
InChI Key: FPHGUWBMDJCQIB-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine is a chemical compound with the molecular formula C9H11F2NO2 and a molecular weight of 203.19 g/mol It is characterized by the presence of both difluoromethoxy and methoxy groups attached to a phenyl ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent, followed by a condensation reaction and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(Difluoromethoxy)-5-methoxyphenyl]methanamine involves its interaction with molecular targets through its functional groups. The difluoromethoxy and methoxy groups can participate in hydrogen bonding and other interactions, while the methanamine group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

[2-(difluoromethoxy)-5-methoxyphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c1-13-7-2-3-8(14-9(10)11)6(4-7)5-12/h2-4,9H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHGUWBMDJCQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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